Monoisoamyl-2,3-dimercaptosuccinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

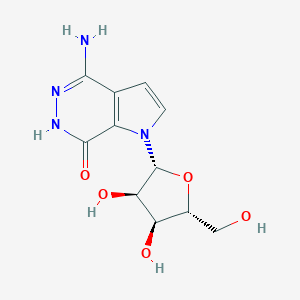

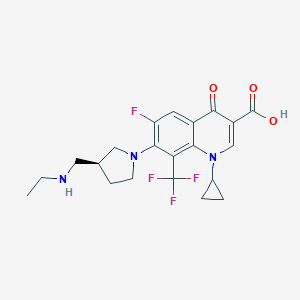

Monoisoamyl-2,3-dimercaptosuccinate (MiADMS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals. It is a derivative of dimercaptosuccinic acid (DMSA) and is known to have a higher affinity for metals such as lead and mercury. The purpose of

Mecanismo De Acción

Monoisoamyl-2,3-dimercaptosuccinate works by binding to heavy metals in the body, forming a complex that is excreted in the urine. The chelation process reduces the amount of free metal ions in the body, which can be toxic. This compound has been shown to have a higher affinity for lead and mercury than DMSA, making it a more effective chelating agent for these metals.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the excretion of lead and mercury in the urine, indicating that it is effective in chelating these metals. This compound has also been shown to reduce oxidative stress and inflammation in animal models exposed to heavy metals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Monoisoamyl-2,3-dimercaptosuccinate is its ability to chelate heavy metals with a higher affinity than DMSA. This makes it a more effective chelating agent for certain metals, such as lead and mercury. This compound is also relatively easy to synthesize and is well-tolerated in animal models.

One limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. This compound also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.

Direcciones Futuras

There are several future directions for research involving Monoisoamyl-2,3-dimercaptosuccinate. One area of interest is the use of this compound in combination with other chelating agents to improve metal excretion and reduce toxicity. Another area of interest is the development of new formulations of this compound that improve solubility and extend its half-life. Finally, there is a need for more research on the long-term effects of this compound on the body, particularly with regard to its effects on organ function and overall health.

Métodos De Síntesis

Monoisoamyl-2,3-dimercaptosuccinate is synthesized by reacting DMSA with isoamyl alcohol and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst and results in the formation of this compound as a yellow powder. The synthesis method is relatively simple and can be performed in a laboratory setting.

Aplicaciones Científicas De Investigación

Monoisoamyl-2,3-dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals. It has been used to treat lead and mercury poisoning in animal models and has been shown to be effective in reducing metal toxicity. This compound has also been used in studies investigating the effects of heavy metal exposure on the brain, liver, and kidneys.

Propiedades

Número CAS |

142609-62-9 |

|---|---|

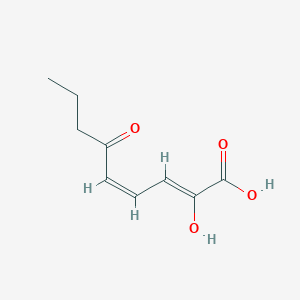

Fórmula molecular |

C16H26N6O3 |

Peso molecular |

252.4 g/mol |

Nombre IUPAC |

(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |

InChI |

InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |

Clave InChI |

RIBYSYWXWXMDSW-RQJHMYQMSA-N |

SMILES isomérico |

CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |

SMILES |

CC(C)CCOC(=O)C(C(C(=O)O)S)S |

SMILES canónico |

CC(C)CCOC(=O)C(C(C(=O)O)S)S |

Sinónimos |

Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)